molecular formula C11H12FN B8026566 7-Fluoro-1,1-dimethyl-1H-inden-4-amine

7-Fluoro-1,1-dimethyl-1H-inden-4-amine

Cat. No.: B8026566
M. Wt: 177.22 g/mol
InChI Key: JWIYZDANYVPIIJ-UHFFFAOYSA-N
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Description

7-Fluoro-1,1-dimethyl-1H-inden-4-amine ( 1936166-14-1) is a chemical compound with the molecular formula C11H12FN and a molecular weight of 177.22 g/mol . As a fluoro-substituted indane amine derivative, it belongs to a class of compounds of significant interest in modern chemical research and drug discovery . The introduction of a fluorine atom into organic molecules is a common strategy in medicinal chemistry to fine-tune key properties of a compound, such as its metabolic stability, lipophilicity, and bioavailability . While specific biological targets and detailed mechanisms of action for this precise molecule are not detailed in the available literature, its structural features make it a valuable building block for researchers. It can be utilized in the synthesis of more complex molecules, the exploration of structure-activity relationships (SAR), and the development of novel pharmacologically active agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. References This product page was generated using information available in the public domain, including data from supplier websites like BLD Pharmatech and general scientific reviews on fluorinated compounds from PubMed Central .

Properties

IUPAC Name

7-fluoro-1,1-dimethylinden-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN/c1-11(2)6-5-7-9(13)4-3-8(12)10(7)11/h3-6H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIYZDANYVPIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(C=CC(=C21)F)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1,1-dimethyl-1H-inden-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 7-fluoro-1,1-dimethylindene with ammonia or an amine under suitable reaction conditions. The reaction typically requires the use of a catalyst and may be carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1,1-dimethyl-1H-inden-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted indene derivatives.

Scientific Research Applications

7-Fluoro-1,1-dimethyl-1H-inden-4-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Fluoro-1,1-dimethyl-1H-inden-4-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in Pharmaceuticals

TAK-828F (Medicinal Application)

TAK-828F incorporates 7-fluoro-1,1-dimethyl-1H-inden-4-amine as a carbamoyl-linked substituent. The dimethyl groups at position 1 are critical for selectivity toward RORγt over other nuclear receptors, as demonstrated in preclinical studies . Compared to non-fluorinated analogues, the fluorine atom at position 7 enhances metabolic stability by resisting oxidative degradation .

(R)-7-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride
  • Molecular Formula : C9H11ClFN
  • Key Differences : Lacks dimethyl groups but includes stereospecific substitution (R-configuration) and a dihydroindene core.
  • Impact : The reduced ring saturation and stereochemistry may influence binding to neurological targets, though specific applications remain under investigation .

Agrochemical Derivatives

Fluindapyr (Fungicidal Application)
  • Molecular Formula : C19H21F3N2O
  • Key Substituents : 7-Fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl group.
  • Comparison : The additional methyl group at position 3 enhances steric bulk, likely improving binding to fungal cytochrome b complexes. This structural modification differentiates it from the dimethyl-substituted pharmaceutical analogue .

Research Chemicals

7-Fluoro-2,3-dihydro-1H-inden-1-amine
  • Molecular Formula : C9H10FN
  • Key Differences : Absence of dimethyl groups and a partially saturated indene ring.

Heterocyclic Analogues

7-Fluoro-4-methoxy-1H-indazol-3-amine
  • Molecular Formula : C8H8FN3O
  • Key Differences : Indazole core replaces indene, with a methoxy group at position 4.
  • Impact : The nitrogen-containing heterocycle may confer distinct electronic properties, influencing interactions with enzymes such as kinases or phosphodiesterases .

Comparative Data Table

Compound Name Molecular Formula Core Structure Key Substituents Application Reference
This compound C11H14FN Indene 7-F, 1,1-dimethyl RORγt inverse agonists
Fluindapyr (indenyl moiety) C19H21F3N2O Dihydroindene 7-F, 1,1,3-trimethyl Fungicide
(R)-7-Fluoro-2,3-dihydro-1H-inden-1-amine HCl C9H11ClFN Dihydroindene 7-F, R-configuration Neurological research
7-Fluoro-2,3-dihydro-1H-inden-1-amine C9H10FN Dihydroindene 7-F, no dimethyl Experimental compound
7-Fluoro-4-methoxy-1H-indazol-3-amine C8H8FN3O Indazole 7-F, 4-methoxy Kinase modulation

Key Findings and Implications

Substituent Effects :

  • Dimethyl Groups : Enhance lipophilicity and selectivity in RORγt inhibitors .
  • Trimethyl Groups (Fluindapyr) : Improve steric complementarity for fungicidal targets .
  • Fluorine : Universally improves metabolic stability across analogues .

Heterocyclic cores (e.g., indazole) introduce polarity, diversifying target profiles .

Stereochemistry :

  • The (R)-enantiomer of dihydroindenamine shows distinct bioactivity, emphasizing the role of chirality in drug design .

Biological Activity

7-Fluoro-1,1-dimethyl-1H-inden-4-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorine atom and a dimethylamino group attached to an indene framework. This unique structure may influence its interaction with biological targets.

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Binding : The dimethylamino group may enhance binding affinity to various receptors.
  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways.

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities, including antibacterial and antifungal properties. Here are some notable findings:

Antibacterial Activity

Studies have shown that compounds related to this compound can effectively inhibit the growth of various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Similar compounds have demonstrated antifungal properties, with MIC values indicating effectiveness against fungi such as Candida albicans. For example:

  • MIC values against C. albicans ranged from 16.69 to 78.23 µM for structurally related compounds .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with similar compounds based on their structural features and biological activities.

Compound NameStructure FeaturesNotable Activities
5-Bromo-7-fluoro-indoleIndole structureAnticancer properties
5-Bromo-4-fluoro-indazoleIndazole structure with bromine and fluorineAntimicrobial activity
5-Bromo-indeneSimplified indene structurePotentially reactive intermediate
This compoundIndene framework with fluorineAntibacterial and antifungal activity

The presence of halogens (like fluorine) in these structures often enhances their reactivity and biological interactions, making them promising candidates for further research.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Antibacterial Studies : A study evaluated the antibacterial efficacy of various indole derivatives, showing that modifications to the nitrogen-containing groups significantly influenced activity levels against E. coli and S. aureus .
  • Antifungal Efficacy : Another investigation focused on the antifungal properties of similar compounds, revealing that certain substitutions increased effectiveness against fungal strains .
  • Docking Studies : Molecular docking studies suggest that 7-Fluoro-1,1-dimethyl-1H-inden-4-amines could interact favorably with target proteins involved in bacterial resistance mechanisms .

Q & A

Basic: What are the optimal synthetic routes for 7-Fluoro-1,1-dimethyl-1H-inden-4-amine, and how can purity be validated?

Methodological Answer:
Synthesis typically involves fluorination and amination steps. For example, fluorinated intermediates (e.g., 7-fluoroindenes) can undergo nucleophilic substitution or catalytic amination. Post-synthesis, purity validation requires:

  • Chromatography : HPLC or GC-MS to assess impurities (<0.5% threshold).
  • Spectroscopy : 1^1H/13^{13}C NMR to confirm structural integrity (e.g., fluorine coupling patterns, dimethyl group integration).
  • Mass Spectrometry : HRMS to verify molecular weight and isotopic distribution .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to mitigate inhalation risks (volatile amine derivatives).
  • Storage : Under inert gas (argon/nitrogen) at 2–8°C to prevent degradation.
  • Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software to identify electrophilic sites (e.g., fluorine’s electron-withdrawing effect on the indenyl ring).
  • Fukui Indices : Quantify nucleophilic/electrophilic regions to guide reaction design (e.g., amination at C4 vs. C5 positions).
  • Solvent Effects : Simulate solvation models (PCM or SMD) to predict reaction kinetics in polar aprotic solvents .

Advanced: How should researchers resolve contradictions in spectroscopic data for structural analogs of this compound?

Methodological Answer:

  • Error Analysis : Compare NMR shifts with known analogs (e.g., 7-chloro derivatives) to identify anomalous peaks.
  • Isotopic Labeling : Use 19^{19}F NMR to trace fluorine’s electronic environment.
  • Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation.
  • Replicate Experiments : Test under varied conditions (e.g., solvent, temperature) to rule out experimental artifacts .

Basic: What analytical techniques are essential for characterizing the stability of this compound under varying pH conditions?

Methodological Answer:

  • UV-Vis Spectroscopy : Monitor absorbance changes at λmax (e.g., 250–300 nm) to track degradation.
  • pH Stability Assays : Incubate samples in buffers (pH 2–12) and analyze via LC-MS for decomposition products.
  • Kinetic Studies : Plot half-life (t1/2) against pH to identify optimal storage conditions .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for pharmacological applications?

Methodological Answer:

  • Functional Group Variation : Synthesize analogs (e.g., replacing dimethyl groups with cyclopropane) to assess steric/electronic effects.
  • Bioassay Correlation : Test in vitro models (e.g., enzyme inhibition assays) and correlate activity with computational descriptors (logP, polar surface area).
  • Metabolic Profiling : Use hepatic microsomes to predict metabolic stability and guide structural modifications .

Advanced: What strategies mitigate batch-to-batch variability in the synthesis of this compound?

Methodological Answer:

  • Process Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading).
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring.
  • Purification Standards : Define strict thresholds for column chromatography (e.g., ≥95% purity by HPLC) .

Basic: How should researchers document and report experimental data for reproducibility?

Methodological Answer:

  • Raw Data Archiving : Store spectra, chromatograms, and crystallography files in supplementary materials.
  • Error Reporting : Include standard deviations for triplicate measurements (e.g., yields, IC50 values).
  • FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via repositories like ChemRxiv .

Advanced: What methodologies address low yields in the final amination step of the synthesis?

Methodological Answer:

  • Catalyst Screening : Test palladium/copper systems for Buchwald-Hartwig amination efficiency.
  • Solvent Optimization : Compare DMF vs. toluene for solubility and reaction kinetics.
  • Protecting Groups : Temporarily block reactive sites (e.g., fluorine) with tert-butoxycarbonyl (Boc) groups .

Advanced: How can researchers design a robust study to investigate the environmental impact of this compound?

Methodological Answer:

  • Ecotoxicology Assays : Test acute toxicity in Daphnia magna or algae (OECD Guidelines 202/201).
  • Degradation Studies : Expose to UV light or soil microbes and quantify breakdown products via GC-MS.
  • QSAR Modeling : Predict bioaccumulation potential using EPI Suite or TEST software .

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